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Compound of Interest

Compound Name: N-Allylnoriso-LSD

Cat. No.: B10830732

This guide provides a comprehensive overview of the spectroscopic data and analytical
methodologies for the identification and characterization of N-Allylnoriso-LSD (6-Allyl-6-
norisolysergic acid diethylamide), a lysergamide and analog of LSD. The information is
intended for researchers, scientists, and professionals in the fields of forensic science,
toxicology, and drug development. While specific experimental data for the iso- form is limited
in public literature, this document compiles data from the closely related N-Allyl-6-norlysergic
acid diethylamide (AL-LAD) and established principles of lysergamide analysis to provide a
robust predictive profile.

Molecular Structure and Properties

N-Allylnoriso-LSD is a derivative of iso-lysergic acid, distinguished from its more common
isomer, AL-LAD, by the stereochemical configuration at the C-8 position. This epimerization
influences its chemical properties and biological activity.

Table 1: General Properties of N-Allylnoriso-LSD
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Property Value

Chemical Name 6-Allyl-6-norisolysergic acid diethylamide
Molecular Formula C22H27Ns0

Molecular Weight 349.47 g/mol

CAS Number 176108-44-4

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of lysergamides due to its high
sensitivity and specificity. Analysis is typically performed using Gas Chromatography-Mass
Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) with electrospray ionization (ESI).

Table 2: Predicted Electron lonization (El) Mass Spectrometry Data for N-Allylnoriso-LSD
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miz Predicted Identity Notes
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247 - _

allyl lysergamides.[2]

Common fragment in
221 - _

lysergamide spectra.[2]
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Common fragment in
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lysergamide spectra.[2]

Common fragment in
154 - .

lysergamide spectra.[2]

Iminium ion from the
72 [CaH10N]*

diethylamide moiety.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: A solution of the analyte is prepared in a suitable organic solvent (e.qg.,
methanol, ethyl acetate).

¢ Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1 or
equivalent) is coupled to a mass spectrometer.

e GC Conditions:

o Injector Temperature: 250 °C
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o Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

o Oven Program: Initial temperature of 80 °C held for 2 minutes, followed by a ramp of 20
°C/min to 310 °C, held for an extended period to ensure elution.[3]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Scan Range: m/z 40-500.

o Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of N-Allylnoriso-
LSD, confirming the presence of the N-allyl group and, crucially, establishing the iso
configuration at C-8.

'H NMR Spectroscopy

The key distinguishing feature between LSD and iso-LSD in *H NMR is the chemical shift of the
proton at C-9, which is influenced by the orientation of the C-8 substituent. For iso-LSD, the C-
9 proton signal appears slightly upfield compared to LSD (approx. 6.27 ppm vs. 6.35 ppm).[4]
The presence of the N-allyl group will be confirmed by characteristic signals for the vinyl
protons and the methylene protons attached to the nitrogen.

Table 3: Predicted *H NMR Chemical Shifts for N-Allylnoriso-LSD
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Predicted Chemical

Proton . Multiplicity Notes
Shift (6, ppm)
Allyl -CH= ~5.9-6.1 m Vinyl proton.
Terminal vinyl protons.
Allyl =CH: ~5.2-54 m
[5]
Methylene protons
Allyl N-CH2 ~3.5-3.7 d ) )
adjacent to nitrogen.
Key signal for iso
H-9 ~6.27 S y. J ,
configuration.[4]
' Protons on the indole
Aromatic H ~6.8-7.3 m )
ring.
H-2 ~6.8 d
H-4 ~3.2-34 m
H-8 ~3.8 m
Diethylamide
-N(CH2CH?3)2 ~3.2-3.5(CH>2) q
methylene protons.
Diethylamide methyl
-N(CH2CH3)2 ~1.0- 1.2 (CHs) t

protons.

3C NMR Spectroscopy

13C NMR provides complementary information, confirming the carbon framework of the
molecule. The signals for the allyl group carbons are diagnostic.

Table 4: Predicted 13C NMR Chemical Shifts for N-Allylnoriso-LSD
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Predicted Chemical Shift

Carbon Notes

(3, ppm)
C=0 ~172 Amide carbonyl.
Allyl -CH= ~134 Vinyl carbon.[5]
Allyl =CH: ~119 Terminal vinyl carbon.[5]
Indole C (quaternary) ~120 - 140 Aromatic carbons.
Indole C-H ~105 - 125 Aromatic carbons.

Methylene carbon adjacent to
Allyl N-CH2 ~55

nitrogen.
C-8 ~42

Diethylamide methylene
-N(CH2CH3s)2 ~42 (CH2)

carbons.
-N(CH2CHs)2 ~14 (CH5) Diethylamide methyl carbons.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

o Data Acquisition: Standard pulse sequences are used to acquire 'H, 13C, and 2D correlation
spectra (e.g., COSY, HSQC, HMBC) to aid in complete signal assignment.

o Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for N-Allylnoriso-LSD
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Wavenumber

(cm-?) Vibration Functional Group Intensity
~3100-3000 C-H Stretch Aromatic & Alkene Medium
~3000-2850 C-H Stretch Alkane Strong
~1650-1620 C=0 Stretch Tertiary Amide Strong

~1600, ~1475 C=C Stretch Aromatic Ring Medium-Weak
~1640 C=C Stretch Alkene (Allyl) Medium
~1300-1000 C-N Stretch Amine Medium-Strong

Experimental Protocol: FT-IR Spectroscopy

e Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NacCl,
KBr) after solvent evaporation, or as a KBr pellet. For GC-IR analysis, the analyte is passed
through the GC column and deposited onto a solid-state IR window.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

» Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum is collected and subtracted from the sample spectrum.

Analytical Workflow and Signaling Pathway
Analytical Workflow

The identification of an unknown substance suspected to be N-Allylnoriso-LSD would follow a
logical workflow, starting with presumptive tests and moving to confirmatory spectroscopic
analysis.
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Analytical workflow for N-Allylnoriso-LSD identification.

Signaling Pathway

N-Allylnoriso-LSD, like other lysergamides, is expected to exert its primary psychoactive
effects through agonism at serotonin receptors, particularly the 5-HT2A receptor. Activation of
this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b10830732?utm_src=pdf-body-img
https://www.benchchem.com/product/b10830732?utm_src=pdf-body
https://www.benchchem.com/product/b10830732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cell Membrane

N-Allylnoriso-LSD

Binds & Activates

5-HT2A Receptor

(GPCR)

Activates

Gg/11 Protein

Activates

Cytoplasm

Phospholipase C
(PLC)

Cleaves

PIP2

AN

IP3 DAG

Stimulates ctivates

Caz* Release Protein Kinase C
(from ER) (PKC)

N

Cellular Responses
(e.g., Neuronal Excitability)

Click to download full resolution via product page

Simplified 5-HT2A receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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